molecular formula C23H30N2O5S B2799671 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide CAS No. 922134-04-1

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2799671
CAS No.: 922134-04-1
M. Wt: 446.56
InChI Key: SAOZPVCKOAMWQJ-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O5S and its molecular weight is 446.56. The purity is usually 95%.
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Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C22H32N4O4S
  • Molecular Weight : 448.6 g/mol
  • CAS Number : 1428373-16-3

The structure features a benzo[b][1,4]oxazepine core with various substituents that may influence its biological activity.

Synthesis

The synthesis of this compound involves multiple steps typically including:

  • Formation of the benzo[b][1,4]oxazepine structure.
  • Introduction of the isopentyl and methoxy groups.
  • Sulfonamide formation through reaction with sulfonyl chloride.

This synthetic pathway allows for the introduction of functional groups that can enhance biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Case Study : A related compound was tested against various cancer cell lines (e.g., CCRF-CEM leukemia cells) and showed varying degrees of cytotoxicity. The results indicated an IC50 value of 6.7 µg/mL for one analogue while others were inactive at concentrations above 20 µg/mL .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects. Similar sulfonamide derivatives have been documented to possess activity against bacterial strains such as Escherichia coli and Staphylococcus aureus.

  • Research Findings : Studies have shown that modifications in the sulfonamide group can lead to increased potency against resistant bacterial strains .

Data Summary Table

Property Value
Molecular FormulaC22H32N4O4S
Molecular Weight448.6 g/mol
CAS Number1428373-16-3
Anticancer IC50 (leukemia)6.7 µg/mL
Antimicrobial ActivityActive against E. coli

Discussion

The biological activity of this compound is largely influenced by its chemical structure. The presence of the tetrahydrobenzo[b][1,4]oxazepine moiety contributes to its interaction with biological targets such as enzymes and receptors involved in cancer progression and microbial resistance.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-16(2)12-13-25-20-14-17(6-11-21(20)30-15-23(3,4)22(25)26)24-31(27,28)19-9-7-18(29-5)8-10-19/h6-11,14,16,24H,12-13,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOZPVCKOAMWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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